molecular formula C9H12N2O2 B7940637 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione

1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B7940637
M. Wt: 180.20 g/mol
InChI Key: BPFVTUBLLLVQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylmethylamine with a suitable pyrimidine precursor, followed by cyclization and purification steps. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups. Common reagents include halogens and nucleophiles.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form fused ring systems.

Scientific Research Applications

1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes

Comparison with Similar Compounds

1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

    1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a cyclopropylmethyl group, which may alter its chemical properties and biological activities.

    1-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione: Features a cyclohexylmethyl group, potentially leading to different reactivity and applications.

    1-(Cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione: Contains a cyclopentylmethyl group, which can influence its stability and interaction with biological targets.

Properties

IUPAC Name

1-(cyclobutylmethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8-4-5-11(9(13)10-8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVTUBLLLVQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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